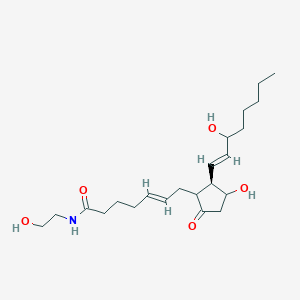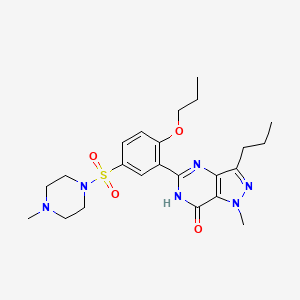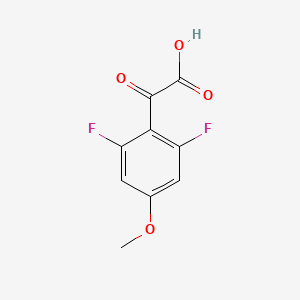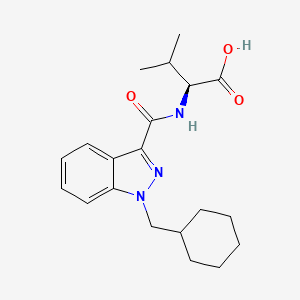
Prostaglandin E2 Ethanolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGE2-EA is an analog of Prostaglandin E2 (PGE2) with improved water solubility and stability . It is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) and acts as an agonist at E prostanoid (EP) receptors 1-4 . It also inhibits indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes .
Synthesis Analysis
The synthesis of PGE2-EA involves the metabolism of anandamide by cyclooxygenase-2 (COX-2). The major prostanoid product derived from anandamide was determined by mass spectrometry to be PGE2-EA . This demonstrates the existence of a COX-2-mediated pathway for anandamide metabolism .Molecular Structure Analysis
The molecular formula of PGE2-EA is C22H37NO5 . The structure of PGE2-EA is similar to those formed with arachidonic acid as substrate .Chemical Reactions Analysis
PGE2-EA is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) and acts as an agonist at E prostanoid (EP) receptors 1-4 . The products formed are similar to those formed with arachidonic acid as substrate .Physical And Chemical Properties Analysis
PGE2-EA is a crystalline solid with solubility in DMF, DMSO, Ethanol, and PBS pH 7.2 . The molecular weight is 395.5 .Applications De Recherche Scientifique
Agonist at E Prostanoid (EP) Receptors
PGE2-EA acts as an agonist at E prostanoid (EP) receptors 1-4 . This means it can bind to these receptors and activate them, which can have various effects depending on the specific receptor and the cell type it is expressed in .
Inhibition of Indoleamine 2,3-dioxygenase-1 (IDO-1)
PGE2-EA has been found to inhibit indoleamine 2,3-dioxygenase-1 (IDO-1) in THP-1 cells and human monocytes . IDO-1 is an enzyme that plays a role in the immune response, and its inhibition can have implications for immune-related diseases .
Prevention of Morphological Changes and F-actin Rearrangement
At a concentration of 10 μM, PGE2-EA has been shown to prevent morphological changes and F-actin rearrangement . This could have potential applications in diseases where these processes are disrupted .
Reduction of NLRP3 Inflammasome Formation and Activation
PGE2-EA has been found to reduce L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . The NLRP3 inflammasome is a protein complex involved in the immune response, and its dysregulation is implicated in various diseases .
Reduction of Luminal Damage and Lymphocyte Infiltration
Ex vivo, PGE2-EA has been shown to reduce luminal damage and lymphocyte infiltration in a human mucosal explant colitis model . This suggests potential therapeutic applications in inflammatory bowel disease .
Therapeutic Role in Pulmonary Hypertension
Emerging evidence has revealed that PGE2 and its receptors are involved in the regulation of pulmonary vascular homeostasis and remodeling . This suggests that PGE2-EA could have a therapeutic role in pulmonary hypertension .
Mécanisme D'action
Target of Action
Prostaglandin E2 Ethanolamide (PGE2-EA) is a derivative of Prostaglandin E2 (PGE2), and it acts as an agonist at E prostanoid (EP) receptors 1-4 . These receptors are G protein-coupled receptors with distinct signaling properties . The primary role of these receptors is to mediate the physiological effects of PGE2, which include inflammation, vasodilation, and bronchoconstriction .
Mode of Action
PGE2-EA interacts with its targets, the EP receptors, and induces various physiological changes. It has been reported that PGE2-EA can downregulate the production of TNF-α by human mononuclear cells in response to an immune stimulus, i.e., LPS-activated TLR-4 . This appears to occur via a cAMP-dependent mechanism that most likely involves binding to the EP2 receptor .
Biochemical Pathways
PGE2-EA is formed via COX-2 metabolism of arachidonoyl ethanolamide (AEA) . The cyclooxygenase (COX) enzymes convert arachidonic acid (AA) to the precursor molecule prostaglandin H2 (PGH2), which is then converted to PGE2 . After synthesis, PGE2-EA is rapidly transported into the extracellular microenvironment, where it binds to and activates the EP receptors . This leads to the initiation of divergent signaling cascades that mediate a variety of physiological functions .
Pharmacokinetics
It is known that pge2-ea is formed via the metabolism of arachidonoyl ethanolamide (aea) by cox-2
Result of Action
The action of PGE2-EA results in various physiological changes. For instance, it has been shown to prevent morphological changes and F-actin rearrangement, as well as reduce L-homocysteine-induced NLRP3 inflammasome formation and activation in podocytes . Ex vivo, PGE2-EA reduces luminal damage and lymphocyte infiltration in a human mucosal explant colitis model .
Orientations Futures
Propriétés
IUPAC Name |
(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKWUSPPIQURFM-IGDGGSTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NCCO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin E2 Ethanolamide | |
CAS RN |
194935-38-1 |
Source


|
| Record name | Prostaglandin E2 ethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194935-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)


![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)


![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)





